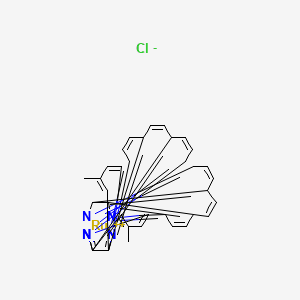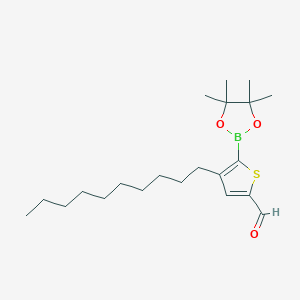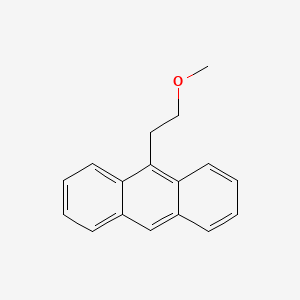
2-(Anthracen-9-yl)ethyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methoxyethyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. This compound features a methoxyethyl group attached to the ninth position of the anthracene ring, which can influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)anthracene typically involves the functionalization of anthracene at the ninth position. One common method is the alkylation of anthracene using 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 9-(2-methoxyethyl)anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: 9-(2-Methoxyethyl)anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学研究应用
9-(2-Methoxyethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
作用机制
The mechanism of action of 9-(2-methoxyethyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. These properties are exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include interactions with other chromophores and the generation of excited states that can transfer energy to other molecules.
相似化合物的比较
- 9-Methylanthracene
- 9,10-Dimethylanthracene
- 9-Phenylanthracene
Comparison: 9-(2-Methoxyethyl)anthracene is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. Compared to 9-methylanthracene, the additional methoxyethyl group provides different electronic and steric effects, potentially leading to varied applications in photophysics and materials science. The comparison with 9,10-dimethylanthracene and 9-phenylanthracene highlights differences in fluorescence quantum yields and stability, making 9-(2-methoxyethyl)anthracene a distinct choice for specific applications.
属性
CAS 编号 |
5166-49-4 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
9-(2-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-18-11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3 |
InChI 键 |
WYABBOLKADPFQD-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






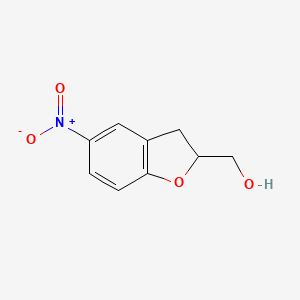

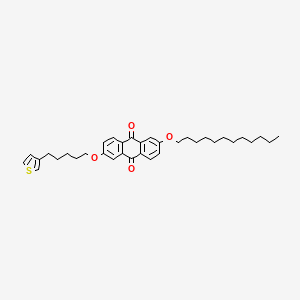
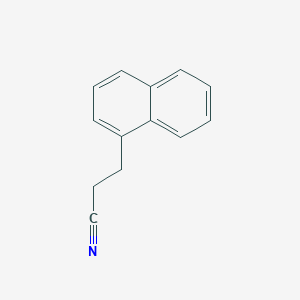
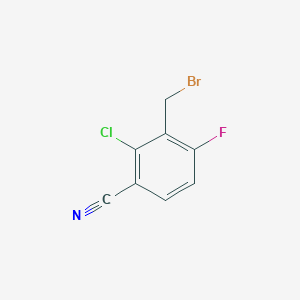
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)


